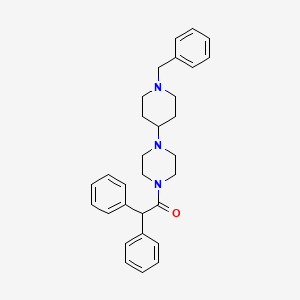
3-ethoxy-N-2-naphthylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-ethoxy-N-2-naphthylbenzamide is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. It is a member of the benzamide family of compounds and is commonly referred to as ENB.
作用机制
The mechanism of action of ENB is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and inflammation. ENB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDACs, ENB may be able to regulate the expression of genes that are involved in cancer growth and inflammation.
Biochemical and Physiological Effects
ENB has been shown to have a variety of biochemical and physiological effects. In cancer cells, ENB has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that can lead to the death of cancer cells. In addition, ENB has been shown to inhibit the migration and invasion of cancer cells, which can help prevent the spread of cancer to other parts of the body. ENB has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines.
实验室实验的优点和局限性
ENB has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities with a high degree of purity. This makes it a cost-effective option for researchers who need to use large amounts of the compound for their experiments. Additionally, ENB has been extensively studied, which means that there is a wealth of information available about its properties and potential therapeutic applications.
However, there are also limitations to using ENB in lab experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings. Additionally, ENB has not been extensively studied in humans, which means that its safety and efficacy in humans are not well-established.
未来方向
There are several future directions for research on ENB. One direction is to further investigate its potential as a cancer treatment. This could involve studying its effects in different types of cancer cells and in animal models of cancer. Another direction is to investigate its potential as an anti-inflammatory and antiviral agent. This could involve studying its effects in animal models of inflammatory diseases and viral infections.
Conclusion
In conclusion, 3-ethoxy-N-2-naphthylbenzamide is a synthetic compound that has been extensively studied for its potential therapeutic properties. It has been shown to have anti-cancer, anti-inflammatory, and antiviral properties. While there are limitations to using ENB in lab experiments, its potential as a therapeutic agent makes it an important area of research for the future.
合成方法
The synthesis of ENB involves the reaction of 2-naphthylamine with ethyl chloroformate to form N-2-naphthyl ethyl carbamate. This intermediate is then reacted with aniline to form the final product, 3-ethoxy-N-2-naphthylbenzamide. The synthesis method has been optimized to improve the yield and purity of the final product.
科学研究应用
ENB has been extensively studied for its potential therapeutic properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. ENB has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis. Additionally, ENB has been shown to have antiviral properties, making it a potential treatment for viral infections.
属性
IUPAC Name |
3-ethoxy-N-naphthalen-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-2-22-18-9-5-8-16(13-18)19(21)20-17-11-10-14-6-3-4-7-15(14)12-17/h3-13H,2H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLJVJHBSBWWRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196794 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

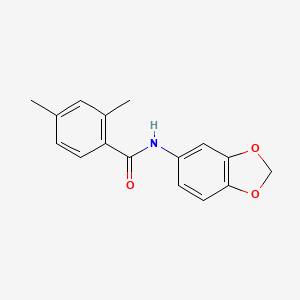

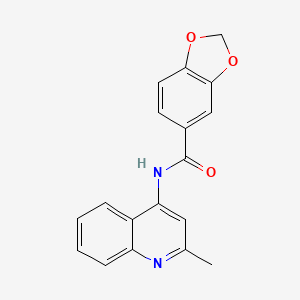
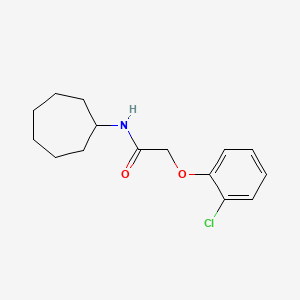
![2-(2,3-dimethylphenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5814449.png)
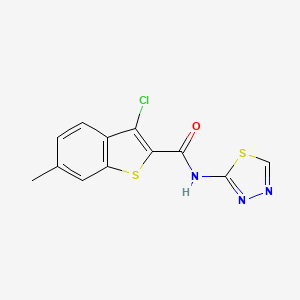
![N-[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5814455.png)
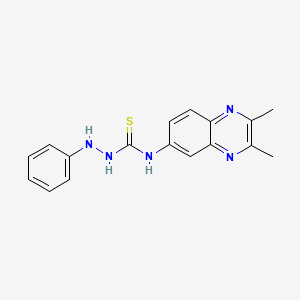
![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5814468.png)
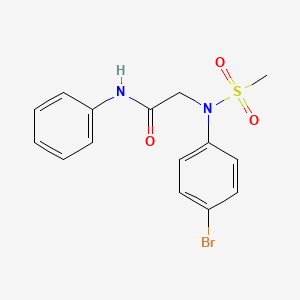
![4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]benzoic acid](/img/structure/B5814490.png)
![N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B5814504.png)
